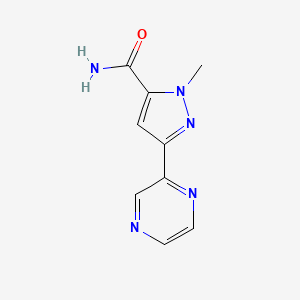
1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide
Vue d'ensemble
Description
The compound “1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide” is a nitrogen-containing heterocycle . It is also known as MPZA. The compound has a molecular weight of 204.19 .
Synthesis Analysis
The synthesis of similar compounds often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring and a pyrazine ring . The InChI code for a similar compound is 1S/C9H8N4O/c1-13-5-7 (6-14)9 (12-13)8-4-10-2-3-11-8/h2-6H,1H3 .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For instance, the ring formation reaction between (S, S)-N, N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .Physical And Chemical Properties Analysis
The compound has a molecular weight of 204.19 . The boiling point is predicted to be 450.5±45.0 °C, and the density is predicted to be 1.46±0.1 g/cm3 . The pKa value is predicted to be 2.53±0.25 .Applications De Recherche Scientifique
Synthesis and Characterization
- The compound has been involved in the synthesis of various chemical structures. For example, it has been used in the one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles, highlighting its versatility in organic synthesis (Martins et al., 2002).
Radiopharmaceutical Development
- It has been synthesized as a potential PET agent for imaging of IRAK4 enzyme in neuroinflammation, demonstrating its applications in radiopharmaceuticals (Wang et al., 2018).
Analytical Chemistry and Substance Identification
- The compound has been studied for its identification and differentiation from its isomers, useful in analytical chemistry for substance identification and purity assessment (McLaughlin et al., 2016).
Microwave-Assisted Synthesis
- It's also used in microwave-assisted synthesis, providing a more efficient and rapid method for the synthesis of tetrazolyl pyrazole amides with potential biological activities (Hu et al., 2011).
Antifungal and Antiviral Properties
- Some derivatives of the compound have shown promising antifungal and antiviral activities. This highlights its potential in the development of new antifungal and antiviral agents (Du et al., 2015).
DNA Interaction and Anticancer Potential
- Certain derivatives have shown interactions with DNA and possess antiproliferative effects on cancer cells, indicating potential in cancer research and therapy (Lu et al., 2014).
Safety and Hazards
Orientations Futures
The compound has gained increasing attention in recent years due to its potential. It is an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Propriétés
IUPAC Name |
2-methyl-5-pyrazin-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c1-14-8(9(10)15)4-6(13-14)7-5-11-2-3-12-7/h2-5H,1H3,(H2,10,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPJDQAIBXVZTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



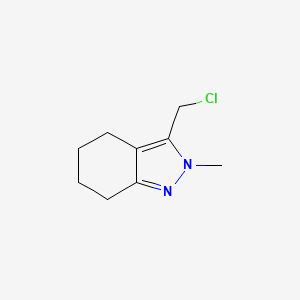
![7,10-Dibenzyl-2,7,10-triazaspiro[4.6]undecane](/img/structure/B1435145.png)
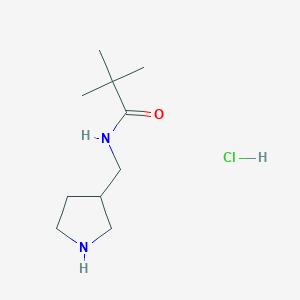
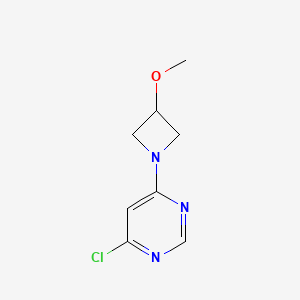
![2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B1435153.png)
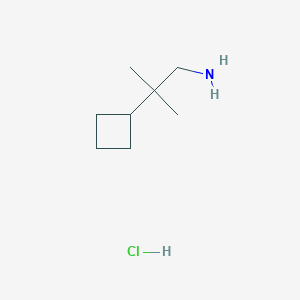
![[4-(Methoxymethyl)oxan-4-yl]methanol](/img/structure/B1435155.png)

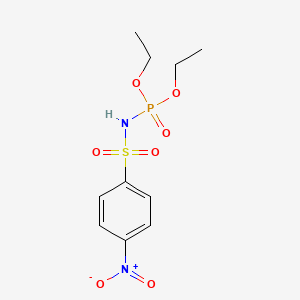
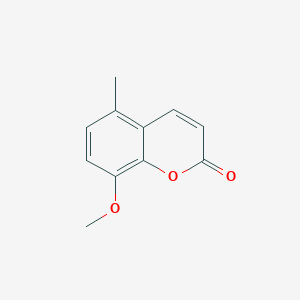
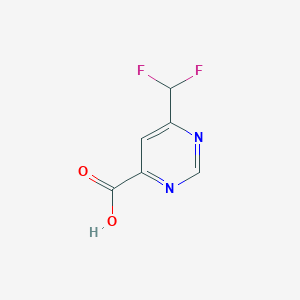
![3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435162.png)
![7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435163.png)
